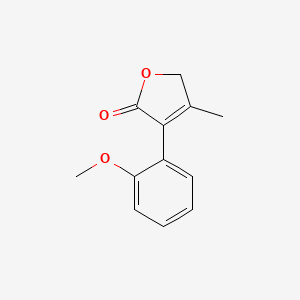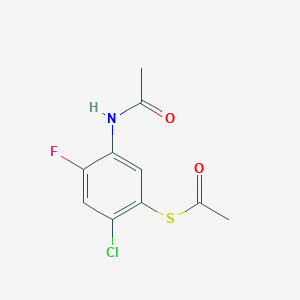
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound that features a cyclohexylamino group attached to a dichlorinated butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent such as sodium borohydride in an ethanol solution . The reaction is carried out at temperatures ranging from 0 to 25°C. After the reaction, the product is purified through extraction and recrystallization processes.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dichloro-4-hydroxyaniline: Shares the dichloro substitution but differs in the functional groups attached.
2,3-Dichloro-4-phenylazo phenol: Similar in structure but contains a phenylazo group instead of a cyclohexylamino group.
Uniqueness
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of both dichloro and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
| 111725-74-7 | |
分子式 |
C10H13Cl2NO3 |
分子量 |
266.12 g/mol |
IUPAC名 |
2,3-dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H13Cl2NO3/c11-7(8(12)10(15)16)9(14)13-6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)(H,15,16) |
InChIキー |
KEXZKEMDRANLEF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C(=C(C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)


